3-Carboxy-2-fluorophenylboronic acid

Vue d'ensemble

Description

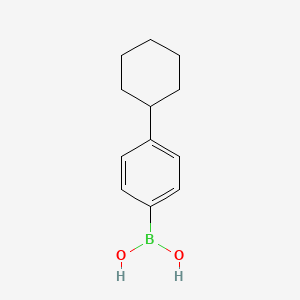

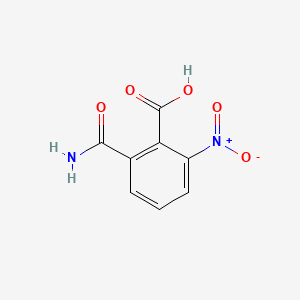

3-Carboxy-2-fluorophenylboronic acid (3-CFPA) is an organic compound that is used in a variety of scientific research applications. It is a boronic acid derivative, meaning it contains a boron atom that is bound to two oxygen atoms. It is also a carboxylic acid, meaning it contains a carboxyl group (COOH) that is bound to an aromatic ring. 3-CFPA has been used extensively in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Fluorescent Chemosensors and Bioimaging

3-Carboxy-2-fluorophenylboronic acid derivatives have been utilized in the development of fluorescent chemosensors for the selective and sensitive detection of metal ions such as Al(3+), showcasing their potential in complex biological systems including live cell imaging. These chemosensors leverage the aggregation-induced emission (AIE) effect for enhanced fluorescence, allowing for high signal-to-noise ratio imaging without multiple washing steps, demonstrating their utility in functional studies and analysis of metal ions in biosystems (Gui et al., 2015).

Saccharide Sensing and Selectivity Enhancement

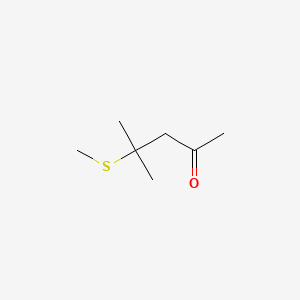

Phenylboronic acid derivatives, including those similar to 3-Carboxy-2-fluorophenylboronic acid, have been employed for the sensitive and selective sensing of saccharides. These compounds can form complexes with saccharides, improving selectivity through mechanisms like "knock-out" binding which is crucial for applications in glucose sensing. This approach has been particularly effective in enhancing the specificity for glucose over other saccharides, highlighting the potential of boronic acid derivatives in the development of advanced glucose sensors (Huang et al., 2013).

Optical Modulation and Nanotechnology

The structural features of phenylboronic acids, including those related to 3-Carboxy-2-fluorophenylboronic acid, have been found to significantly influence the optical properties of carbon nanotube systems. Studies show a clear link between the molecular structure of phenylboronic acids and the photoluminescence quantum yield of single-walled carbon nanotubes (SWNTs), indicating potential applications in the development of nanotechnology-based sensors and devices (Mu et al., 2012).

Mechanistic Insights in Carbohydrate Sensing

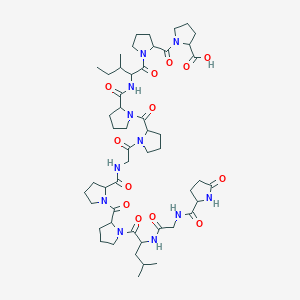

Research on ortho-Aminomethylphenylboronic acids has provided significant insights into the mechanisms of carbohydrate sensing, shedding light on the role of such groups in enhancing binding affinity at neutral pH and modulating the fluorescence of appended fluorophores. This understanding is critical for designing more efficient sensors for carbohydrates and other compounds containing vicinal diols, demonstrating the broader relevance of boronic acid derivatives in chemical sensing technologies (Sun et al., 2019).

Propriétés

IUPAC Name |

3-borono-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSFOCMCMFDBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402533 | |

| Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxy-2-fluorophenylboronic acid | |

CAS RN |

1072952-09-0 | |

| Record name | 3-Borono-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

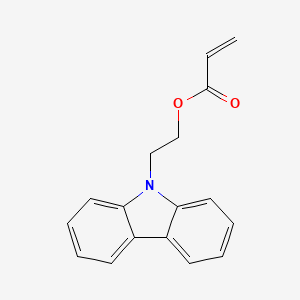

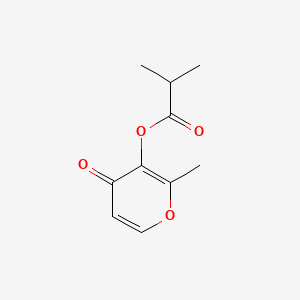

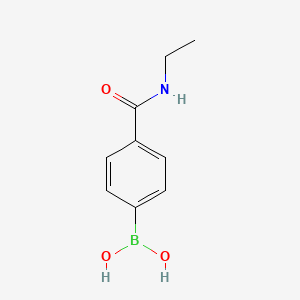

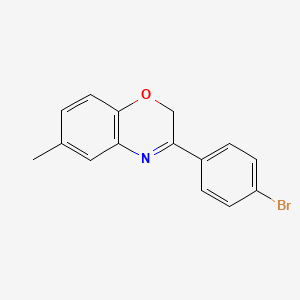

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.